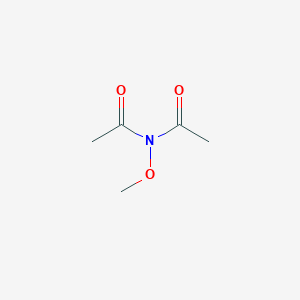

N-Acetyl-N-methoxyacetamide

Description

The exact mass of the compound N-Acetyl-N-methoxyacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyl-N-methoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-N-methoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-acetyl-N-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6(9-3)5(2)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZKQIRJZPOEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337081 | |

| Record name | N-Acetyl-N-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128459-09-6 | |

| Record name | N-Acetyl-N-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diacetyl-O-methylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Core Properties of N-Acetyl-N-methoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of N-Acetyl-N-methoxyacetamide, a versatile reagent in organic synthesis. This document consolidates key physicochemical data, spectroscopic information, and a detailed experimental protocol for its preparation.

Chemical Identity and Physical Properties

N-Acetyl-N-methoxyacetamide, also known as N-Methoxy-N-methylacetamide, is a Weinreb amide widely utilized as a ketone synthon in the synthesis of complex molecules, including marine natural products.[1] Its chemical structure features an acetyl group and a methoxy group attached to a central nitrogen atom.

Table 1: Physicochemical Properties of N-Acetyl-N-methoxyacetamide

| Property | Value | Source(s) |

| IUPAC Name | N-methoxy-N-methylacetamide | [2] |

| Synonyms | N-Acetyl-N,O-dimethylhydroxylamine, N-Methoxy-N-methylacetamide, N,O-Dimethylacetohydroxamic acid | [2][3][4] |

| CAS Number | 78191-00-1 | [2][4] |

| Molecular Formula | C4H9NO2 | [2][4] |

| Molecular Weight | 103.12 g/mol | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][4][5] |

| Boiling Point | 152 °C (lit.) | [1][4][6] |

| Density | 0.97 g/mL at 25 °C (lit.) | [1][4][6] |

| Refractive Index | n20/D 1.426 (lit.) | [1][4][6] |

| Solubility | Soluble in water. Soluble in chloroform and methanol (slightly). | [1][4][7] |

| Flash Point | 49 °C (120.2 °F) - closed cup | |

| Storage | Store at room temperature in an inert atmosphere. Keep in a cool, dark place (<15°C is recommended). | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of N-Acetyl-N-methoxyacetamide. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for N-Acetyl-N-methoxyacetamide

| Technique | Key Peaks/Shifts | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) | [8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0, 61.1, 32.0, 19.8 | [8] |

| Infrared (IR) (Pure Sample) | 3497, 2971, 2941, 2824, 1663 cm⁻¹ | [1] |

Experimental Protocols

3.1. Synthesis of N-Acetyl-N-methoxyacetamide

The following protocol describes the synthesis of N-Acetyl-N-methoxyacetamide from N,O-Dimethylhydroxylamine hydrochloride and acetyl chloride.[1][8]

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ether

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv.) in dichloromethane (DCM), add triethylamine (2.0 equiv.) at 0 °C.

-

Stir the mixture for 10 minutes.

-

Slowly add acetyl chloride (1.0 equiv.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approximately 17 hours).

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

The resulting residue can be purified by distillation under reduced pressure to yield N-Acetyl-N-methoxyacetamide as a colorless liquid.

3.2. Characterization Workflow

A general workflow for the characterization of the synthesized N-Acetyl-N-methoxyacetamide is outlined below.

Caption: Synthesis and Characterization Workflow for N-Acetyl-N-methoxyacetamide.

Safety and Handling

N-Acetyl-N-methoxyacetamide is a flammable liquid and vapor.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[9][10]

-

Use only in a well-ventilated area or outdoors.[9]

-

Wear protective gloves, eye protection, and face protection.[9]

-

Wash skin thoroughly after handling.[9]

-

Store in a well-ventilated place and keep the container tightly closed.[9]

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9] For spills, soak up with inert absorbent material and dispose of in suitable, closed containers.[10]

Logical Relationships in Synthesis

The synthesis of N-Acetyl-N-methoxyacetamide is a straightforward nucleophilic acyl substitution reaction. The logical progression of this synthesis is depicted in the diagram below.

Caption: Logical Flow of the N-Acetyl-N-methoxyacetamide Synthesis Reaction.

References

- 1. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 2. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. N-Methoxy-N-methylacetamide 98 78191-00-1 [sigmaaldrich.com]

- 7. N-Methoxy-N-methylacetamide, 98% | Fisher Scientific [fishersci.ca]

- 8. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

N-Acetyl-N-methoxyacetamide chemical structure and analysis

A comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-Methoxy-N-methylacetamide, a versatile reagent in modern organic synthesis.

Nomenclature Note: The compound requested, N-Acetyl-N-methoxyacetamide, is most commonly referred to in scientific literature and chemical databases as N-Methoxy-N-methylacetamide. It is also known by the synonym N-Acetyl-N,O-dimethylhydroxylamine. This guide will proceed using the more prevalent name, N-Methoxy-N-methylacetamide.

Chemical Structure and Properties

N-Methoxy-N-methylacetamide is a Weinreb amide, a class of N-methoxy-N-methylamides that are notable for their utility in organic synthesis, particularly for the preparation of ketones.[1] Its structure features a central amide functionality with methyl and methoxy substituents on the nitrogen atom.

Chemical Structure Diagram:

Caption: Chemical structure of N-Methoxy-N-methylacetamide.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| CAS Number | 78191-00-1 | [2] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 152 °C (lit.) | [1] |

| Density | 0.97 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.426 (lit.) | [1] |

| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [1][3] |

| Flash Point | 49 °C (120.2 °F) - closed cup |

Synthesis of N-Methoxy-N-methylacetamide

N-Methoxy-N-methylacetamide is commonly synthesized by the acylation of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride.

Reaction Scheme:

Caption: Synthesis of N-Methoxy-N-methylacetamide.

Experimental Protocol:

A detailed experimental protocol for the synthesis of N-Methoxy-N-methylacetamide is described below, adapted from literature procedures.[1][4]

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ether

Procedure:

-

To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0 °C, slowly add triethylamine (TEA).

-

Stir the mixture for 10 minutes at 0 °C.

-

Add acetyl chloride dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

The final product can be purified by distillation under reduced pressure to yield a colorless liquid.

Analytical Methods

The characterization and purity assessment of N-Methoxy-N-methylacetamide are typically performed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:

Caption: General workflow for the analysis of N-Methoxy-N-methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Methoxy-N-methylacetamide.

¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.65 | s | 3H | -OCH₃ |

| 3.13 | s | 3H | -NCH₃ |

| 2.08 | s | 3H | -C(O)CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[4] |

¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| 172.0 | C=O |

| 61.1 | -OCH₃ |

| 32.0 | -NCH₃ |

| 19.8 | -C(O)CH₃ |

| Solvent: CDCl₃, Frequency: 100 MHz[4] |

Experimental Protocol - NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified N-Methoxy-N-methylacetamide in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrument: Varian CFT-20 or equivalent NMR spectrometer.[2]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1663 | Strong | C=O (Amide I) stretch |

| Sample preparation: Neat, as a capillary film[1] |

Experimental Protocol - IR Analysis:

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in N-Methoxy-N-methylacetamide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectral Data (GC-MS):

The mass spectrum of N-Methoxy-N-methylacetamide will show a molecular ion peak (M⁺) corresponding to its molecular weight (103.12 g/mol ). The fragmentation pattern can be analyzed to further confirm the structure.

Experimental Protocol - GC-MS Analysis:

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal decomposition.

-

Oven Program: A temperature gradient program to ensure good separation.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range appropriate to detect the molecular ion and key fragments.

-

-

Data Analysis: Identify the retention time of the compound from the chromatogram and analyze the corresponding mass spectrum.

References

Navigating the Synthesis and Characterization of N-Methoxy-N-methylacetamide: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of ketones and aldehydes is a cornerstone of organic chemistry, pivotal in the development of new pharmaceuticals and functional materials. A key challenge in this domain lies in the controlled addition of organometallic reagents to carboxylic acid derivatives, which often leads to over-addition and the formation of undesired alcohol byproducts. The advent of N-methoxy-N-methylamides, commonly known as Weinreb amides, has provided a robust solution to this problem. This technical guide offers a comprehensive overview of the synthesis and characterization of a fundamental Weinreb amide, N-methoxy-N-methylacetamide, a versatile intermediate in organic synthesis.

A Note on Nomenclature

It is important to address a potential point of ambiguity in the naming of the target compound. While the request specifies "N-Acetyl-N-methoxyacetamide," the widely recognized and commercially available compound with the corresponding structure is N-methoxy-N-methylacetamide. The latter is a type of Weinreb amide, which is central to the synthetic utility discussed herein. This guide will focus on the synthesis and characterization of N-methoxy-N-methylacetamide, as it aligns with the likely intent of the query.

Synthesis of N-Methoxy-N-methylacetamide

The most prevalent and efficient method for the synthesis of N-methoxy-N-methylacetamide involves the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt with an acetylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Acylation of N,O-Dimethylhydroxylamine Hydrochloride

This protocol is adapted from established literature procedures.[1]

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0 °C, slowly add triethylamine (2 equivalents).

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add acetyl chloride (1 equivalent) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-methoxy-N-methylacetamide as a colorless liquid.[1] Further purification can be achieved by distillation under reduced pressure.[2]

Synthesis Workflow:

Synthesis of N-Methoxy-N-methylacetamide.

Characterization of N-Methoxy-N-methylacetamide

Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques and physical property measurements is employed.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for N-methoxy-N-methylacetamide.

| Physical Property | Value | Reference |

| Molecular Formula | C₄H₉NO₂ | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 152 °C | [2][4] |

| Density | 0.97 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.426 | [2] |

| Spectroscopic Data | Observed Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ 3.65 (s, 3H, -OCH₃), 3.13 (s, 3H, -NCH₃), 2.08 (s, 3H, -C(O)CH₃) | [1] |

| ¹³C NMR (CDCl₃) | δ 172.0 (C=O), 61.1 (-OCH₃), 32.0 (-NCH₃), 19.8 (-C(O)CH₃) | [1] |

| IR (neat) | ν (cm⁻¹) 3497, 2971, 2941, 2824, 1663 (C=O stretch) | [2] |

| Mass Spec. (GC-MS) | The NIST library indicates a main library entry with 43 total peaks, with the top peak at m/z. Further fragmentation analysis would be needed for detailed interpretation. | [3] |

Characterization Workflow:

References

The Role of N-Acetyl-N-methoxyacetamide in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-N-methoxyacetamide, a member of the Weinreb amide class of reagents, has emerged as a valuable tool in modern organic synthesis. Its unique structural features and predictable reactivity allow for the controlled formation of carbon-carbon bonds, addressing a common challenge in the synthesis of complex molecules. This technical guide provides an in-depth analysis of the mechanism of action of N-Acetyl-N-methoxyacetamide, detailed experimental protocols for its key reactions, and a summary of its applications, particularly in the synthesis of ketones and aldehydes. This reagent is particularly noted for its ability to prevent the over-addition of organometallic reagents, a frequent side reaction with other acylating agents like esters and acid chlorides.[1]

Core Mechanism of Action: The Weinreb Amide Principle

The efficacy of N-Acetyl-N-methoxyacetamide in organic reactions is rooted in its identity as a Weinreb amide. The key to its controlled reactivity lies in the formation of a stable tetrahedral intermediate upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents) or metal hydrides.

The reaction is initiated by the nucleophilic attack of the organometallic reagent on the carbonyl carbon of N-Acetyl-N-methoxyacetamide. This forms a tetrahedral intermediate. The crucial feature of this intermediate is the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the oxygen of the original carbonyl group and the methoxy group. This five-membered chelate ring imparts significant stability to the intermediate, preventing its premature collapse and subsequent second addition of the nucleophile.[1] This stabilized intermediate remains intact at low temperatures until an acidic workup is performed, which then protonates the alkoxide and leads to the collapse of the intermediate to furnish the desired ketone. This chelation-stabilized mechanism is the primary reason for the high selectivity and yields observed in Weinreb amide reactions.

In the case of reduction reactions, for example with lithium aluminum hydride (LiAlH₄), a similar stable intermediate is formed, which upon workup yields an aldehyde. This controlled reduction is a significant advantage over the often-uncontrollable reduction of esters or acid chlorides, which can lead to over-reduction to the alcohol.

Applications in Ketone Synthesis

A primary application of N-Acetyl-N-methoxyacetamide is the synthesis of ketones. It serves as a reliable acetylating agent for a variety of strong nucleophiles, particularly the enolates of poly-β-carbonyl compounds. The reaction of N-Acetyl-N-methoxyacetamide with lithium enolates provides a direct route to 1,3-diketones and other polycarbonyl systems, which are important building blocks in the synthesis of natural products and pharmaceuticals.

The following table summarizes the quantitative data for the acetylation of various ketone enolates with N-Acetyl-N-methoxyacetamide, as reported by Oster and Harris.

| Starting Ketone | Base | Product | Yield (%) |

| 2,4-Pentanedione | 2 eq. NaH | 3-Acetyl-2,4-pentanedione | 70 |

| 1-Phenyl-1,3-butanedione | 2 eq. NaH | 2-Acetyl-1-phenyl-1,3-butanedione | 85 |

| Dehydroacetic Acid | 1 eq. NaH | 3-Acetyl-4-hydroxy-6-methyl-2-pyrone | 71 |

Data sourced from Oster, T. A., & Harris, T. M. (1983). Acetylations of strongly basic and nucleophilic enolate anions with N-methoxy-N-methylacetamide. Tetrahedron Letters, 24(18), 1851-1854.

Applications in Aldehyde Synthesis

While less documented with specific yield data for N-Acetyl-N-methoxyacetamide, the reduction of Weinreb amides to aldehydes is a well-established transformation. The use of a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) or a controlled amount of Lithium aluminum hydride (LiAlH₄) at low temperatures can effectively reduce the amide to the corresponding aldehyde, again via a stable tetrahedral intermediate that prevents over-reduction to the alcohol.

Experimental Protocols

Preparation of N-Acetyl-N-methoxyacetamide

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, add pyridine (2.0 eq) at 0 °C.

-

Slowly add acetyl chloride (1.0 eq) dropwise to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by distillation under reduced pressure to afford N-Acetyl-N-methoxyacetamide as a colorless liquid (yields typically around 65-78%).

General Procedure for Acetylation of a Ketone Enolate

Materials:

-

Ketone substrate

-

Strong base (e.g., NaH, LDA)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

N-Acetyl-N-methoxyacetamide

-

Aqueous acid for workup (e.g., 1M HCl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the ketone substrate in the anhydrous solvent.

-

Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

-

Slowly add the strong base to the stirred solution to generate the enolate. Stir for the required time to ensure complete enolate formation.

-

Add a solution of N-Acetyl-N-methoxyacetamide in the anhydrous solvent dropwise to the enolate solution at the same low temperature.

-

Allow the reaction to proceed for the specified time, monitoring by TLC if necessary.

-

Quench the reaction by the slow addition of the aqueous acid solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting β-dicarbonyl compound by column chromatography or distillation.

Visualizing the Mechanism and Workflow

Reaction Mechanism of Ketone Synthesis

Caption: Mechanism of ketone synthesis using N-Acetyl-N-methoxyacetamide.

Experimental Workflow for Ketone Synthesis

Caption: A typical experimental workflow for synthesizing a ketone.

Conclusion

N-Acetyl-N-methoxyacetamide is a highly effective and selective reagent for the synthesis of ketones and, by extension, aldehydes. Its mechanism of action, centered on the formation of a stable, chelated tetrahedral intermediate, provides a reliable method for avoiding over-addition of strong nucleophiles. This property makes it an indispensable tool for organic chemists, particularly those in the fields of natural product synthesis and drug development, where precise control over chemical transformations is paramount. The straightforward experimental procedures and high yields achievable with this reagent underscore its utility and importance in the synthetic chemist's toolkit.

References

An In-depth Technical Guide on the Solubility and Stability of N-Methoxy-N-methylacetamide

A Note on Chemical Nomenclature: The compound "N-Acetyl-N-methoxyacetamide" as requested does not correspond to a commonly referenced chemical entity in scientific literature. It is highly probable that the intended compound of interest is the closely related and extensively documented N-Methoxy-N-methylacetamide (CAS No. 78191-00-1), a well-known Weinreb amide. This guide will focus on the properties of N-Methoxy-N-methylacetamide.

This technical guide provides a comprehensive overview of the solubility and stability of N-Methoxy-N-methylacetamide, tailored for researchers, scientists, and professionals in drug development.

Solubility Data

N-Methoxy-N-methylacetamide exhibits solubility in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility.[1] |

| Water | Soluble | Not Specified | [2][3] |

| Chloroform | Slightly Soluble | Not Specified | [3] |

| Methanol | Slightly Soluble | Not Specified | [3] |

| Ethanol | Soluble | Not Specified | Suggested as a potential solvent.[4] |

| Dimethylformamide (DMF) | Soluble | Not Specified | Suggested as a potential solvent.[4] |

Experimental Protocol: Equilibrium Solubility Determination

A standard method for determining the equilibrium solubility of a compound is as follows:

-

Preparation of Saturated Solutions: An excess amount of N-Methoxy-N-methylacetamide is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are centrifuged or filtered to separate the undissolved solid from the supernatant.

-

Quantification: The concentration of N-Methoxy-N-methylacetamide in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Stability Data

N-Methoxy-N-methylacetamide is generally a stable compound under standard laboratory conditions. The following table outlines its key stability characteristics.

| Parameter | Description |

| Chemical Stability | Stable under normal conditions. Should be protected from moisture.[5] |

| Storage Conditions | Store in an inert atmosphere at room temperature.[3] |

| Incompatible Materials | Strong oxidizing agents.[5] |

| Hazardous Decomposition Products | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5] |

| Flammability | Flammable liquid and vapor.[6][7] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9] A typical forced degradation protocol for N-Methoxy-N-methylacetamide would involve the following stress conditions:

-

Acidic Hydrolysis:

-

A solution of the compound in a suitable solvent is treated with an acid (e.g., 0.1 M HCl).

-

The mixture is incubated at an elevated temperature (e.g., 60 °C) for a defined period.

-

Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.

-

-

Basic Hydrolysis:

-

A solution of the compound is treated with a base (e.g., 0.1 M NaOH).

-

The mixture is incubated at a controlled temperature (e.g., room temperature or 60 °C).

-

Samples are taken at intervals, neutralized, and analyzed.

-

-

Oxidative Degradation:

-

The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

The solution is maintained at room temperature for a specified duration.

-

Samples are analyzed at different time points to assess the extent of degradation.

-

-

Thermal Degradation:

-

A solid sample of the compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).

-

Samples are withdrawn periodically and prepared for analysis.

-

-

Photolytic Degradation:

-

A solution of the compound is exposed to a light source that provides both UV and visible radiation (as per ICH Q1B guidelines).

-

A control sample is kept in the dark under the same conditions.

-

The extent of degradation is determined by comparing the analysis of the exposed and control samples.

-

Visualizations

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Methoxy-N-methylacetamide, 98% | Fisher Scientific [fishersci.ca]

- 3. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 4. N-Methoxy-N-methylacetamide | Biochemical Assay Reagents | 78191-00-1 | Invivochem [invivochem.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Unlocking Synthetic Versatility: A Technical Guide to N-Methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylacetamide, a Weinreb amide, stands as a pivotal reagent in modern organic synthesis. Its unique stability and reactivity profile have established it as an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of ketones. This technical guide delves into the core properties, synthesis, and applications of N-methoxy-N-methylacetamide, providing detailed experimental protocols and visual workflows to empower researchers in leveraging its full potential in drug discovery and development. While primarily recognized for its role as a synthetic intermediate, its application in the creation of novel and complex molecules underscores its significance in advancing chemical and pharmaceutical research.[1][2][][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-methoxy-N-methylacetamide is fundamental to its effective application in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [2][5][6][7] |

| Molecular Weight | 103.12 g/mol | [2][6] |

| CAS Number | 78191-00-1 | [2][5] |

| Appearance | Clear, colorless liquid | [2][] |

| Boiling Point | 152 °C (lit.) | [2][5][6] |

| Density | 0.97 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index | n20/D 1.426 (lit.) | [2][5] |

| Flash Point | 49 °C (121 °F) | [2][6] |

| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [2] |

| Storage | Inert atmosphere, Room Temperature. Flammables area. | [2][] |

Core Application: A Gateway to Ketone Synthesis

The primary and most significant application of N-methoxy-N-methylacetamide lies in its function as a Weinreb amide. This class of compounds is renowned for its utility in forming ketones from a wide array of organometallic reagents, such as Grignard reagents and organolithiums. The stability of the N-methoxy-N-methylamide group prevents the over-addition that typically plagues reactions with other acylating agents, thus providing a high-yielding and clean route to ketones.[2][]

This reactivity is central to its use in the synthesis of complex molecules, including marine natural products like myriaporone and usneoidone, where precise construction of carbonyl functionalities is crucial.[2][] Furthermore, its ability to efficiently acetylate polycarbonyl compounds expands its utility in synthetic chemistry.[4]

General Reaction Workflow: Weinreb Ketone Synthesis

The following diagram illustrates the general workflow for the synthesis of a ketone using N-methoxy-N-methylacetamide and an organometallic reagent.

Caption: General workflow for Weinreb ketone synthesis.

Experimental Protocols

Synthesis of N-Methoxy-N-methylacetamide

This protocol details the synthesis of N-methoxy-N-methylacetamide from N,O-dimethylhydroxylamine hydrochloride and acetyl chloride.[2][5][8]

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv.) in dichloromethane, add triethylamine (2.0 equiv.).[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equiv.) dropwise to the cooled mixture.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 17 hours.[5]

-

Quench the reaction with a saturated sodium bicarbonate solution.[5]

-

Separate the aqueous layer and extract it with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the resulting residue by distillation under reduced pressure to yield N-methoxy-N-methylacetamide as a colorless liquid.[2]

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis of N-methoxy-N-methylacetamide.

Caption: Synthesis workflow of N-Methoxy-N-methylacetamide.

Novel Applications and Future Outlook

While the primary application of N-methoxy-N-methylacetamide remains as a robust synthetic intermediate, its role in the development of novel therapeutics and complex molecules is continually expanding. Its utility in constructing specific, often chiral, ketone moieties is a critical step in the synthesis of many biologically active compounds.

The "novelty" of N-methoxy-N-methylacetamide's application, therefore, lies not in a direct biological effect of the molecule itself, but in its enabling role in the discovery and synthesis of new chemical entities. Future research may focus on the development of new synthetic methodologies that leverage the unique properties of the Weinreb amide functionality, potentially leading to even more efficient and stereoselective synthetic routes.

Furthermore, derivatives of acetamide have been explored for various biological activities, including antioxidant and antibacterial properties.[9][10] While N-methoxy-N-methylacetamide itself has not been the focus of such studies, the broader landscape of acetamide derivatives suggests a potential, yet unexplored, avenue for future investigation into its own bioactivity or that of its close analogues.

References

- 1. Buy N-Acetyl-N-methoxyacetamide | 128459-09-6 [smolecule.com]

- 2. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. N-Methoxy-N-methylacetamide | 78191-00-1 | FM140534 [biosynth.com]

- 7. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Acetyl-N-methoxyacetamide: A Technical Guide to a Stable and Versatile Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-N-methoxyacetamide, a prominent member of the Weinreb amide family, has emerged as a highly valuable reagent in modern organic synthesis. Its unique structural features confer remarkable stability and predictable reactivity, positioning it as a superior choice for acylation reactions. This technical guide provides an in-depth overview of N-Acetyl-N-methoxyacetamide, including its synthesis, physicochemical properties, and mechanism of action as a stable acylating agent. Detailed experimental protocols for the N-acylation of primary and secondary amines are presented, alongside a comparative analysis with other common acylating agents. This document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize N-Acetyl-N-methoxyacetamide in their synthetic endeavors.

Introduction

Acylation, the process of introducing an acyl group into a molecule, is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceutical development, natural product synthesis, and materials science. The choice of an appropriate acylating agent is critical, directly influencing reaction efficiency, selectivity, and overall yield. Traditional acylating agents, such as acyl chlorides and acid anhydrides, while highly reactive, often suffer from drawbacks including poor functional group tolerance and a propensity for over-acylation, leading to the formation of undesired byproducts.

N-Acetyl-N-methoxyacetamide, also known as N,O-dimethylacetohydroxamic acid, offers a compelling solution to these challenges. As a Weinreb amide, it exhibits a unique reactivity profile characterized by the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists further addition, ensuring the clean and high-yielding formation of the desired acylated product. Its stability, ease of handling, and broad compatibility with various functional groups make it an indispensable tool for modern synthetic chemists.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-Acetyl-N-methoxyacetamide is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | N-methoxy-N-methylacetamide | [1] |

| Synonyms | N,O-Dimethylacetohydroxamic acid, N-Methyl-N-methoxyacetamide | [1] |

| CAS Number | 78191-00-1 | [1] |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 152 °C | [2] |

| Density | 0.97 g/mL at 25 °C | [3] |

| Solubility | Soluble in water | [4] |

| Storage | Store in a cool, dry place | [3] |

Synthesis of N-Acetyl-N-methoxyacetamide

N-Acetyl-N-methoxyacetamide can be readily synthesized from commercially available starting materials. The most common method involves the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Mechanism of Action: A Stable Acylating Agent

The remarkable stability and controlled reactivity of N-Acetyl-N-methoxyacetamide stem from the "Weinreb amide" principle. Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. The adjacent methoxy and methyl groups on the nitrogen atom chelate the metal cation (from organometallic reagents) or stabilize the intermediate through resonance, preventing the collapse of the intermediate and subsequent over-addition that is often observed with more reactive acylating agents.

Stability Profile

While specific kinetic data on the degradation of N-Acetyl-N-methoxyacetamide under various pH and temperature conditions are not extensively documented in the public domain, its general stability as a Weinreb amide is a key advantage. Unlike highly reactive acylating agents such as acyl chlorides, N-Acetyl-N-methoxyacetamide is less susceptible to hydrolysis and can be stored for extended periods under appropriate conditions (cool and dry).[3] This inherent stability allows for easier handling and purification.

Forced degradation studies on analogous N-acetyl compounds, such as N-acetylcysteine, have shown that degradation is influenced by pH, temperature, and the presence of oxidizing agents.[5] It is reasonable to infer that N-Acetyl-N-methoxyacetamide would exhibit similar sensitivities, with hydrolysis being a likely degradation pathway under strongly acidic or basic conditions at elevated temperatures.

Comparative Analysis of Acylating Agents

The choice of an acylating agent is a critical parameter in synthetic planning. The following table provides a comparative overview of N-Acetyl-N-methoxyacetamide against other commonly used acylating agents.

| Acylating Agent | Reactivity | Selectivity | Handling | Byproducts |

| Acyl Chlorides | Very High | Low | Moisture sensitive, corrosive | HCl (corrosive) |

| Acid Anhydrides | High | Moderate | Moisture sensitive | Carboxylic acid |

| N-Acetyl-N-methoxyacetamide | Moderate | High | Stable, easy to handle | N,O-dimethylhydroxylamine |

| Carboxylic Acids + Coupling Agents | Variable | High | Generally stable | Varies with coupling agent |

Experimental Protocols

The following protocols provide detailed methodologies for the N-acylation of primary and secondary amines using N-Acetyl-N-methoxyacetamide. These are general procedures that may require optimization based on the specific substrate.

N-Acylation of Primary Amines (e.g., Benzylamine)

This protocol describes the N-acetylation of a primary amine using N-Acetyl-N-methoxyacetamide.

Materials:

-

Benzylamine

-

N-Acetyl-N-methoxyacetamide

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent.

-

To the stirred solution, add N-Acetyl-N-methoxyacetamide (1.1 equivalents) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzylacetamide.

Expected Yield: High yields (typically >80%) are expected for the acylation of primary amines under these conditions.[6]

N-Acylation of Secondary Amines (e.g., Piperidine)

This protocol outlines the N-acetylation of a secondary amine.

Materials:

-

Piperidine

-

N-Acetyl-N-methoxyacetamide

-

Anhydrous solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Add N-Acetyl-N-methoxyacetamide (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC. Reactions with secondary amines may require longer reaction times or gentle heating to proceed to completion.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography or distillation to yield N-acetylpiperidine.

Expected Yield: Good to excellent yields are generally obtained for the acylation of secondary amines.[6]

Applications in Drug Development and Synthesis

The mild and selective nature of N-Acetyl-N-methoxyacetamide makes it an ideal reagent in multi-step syntheses of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its ability to acylate amines in the presence of other sensitive functional groups is a significant advantage. The resulting amides are prevalent structural motifs in a vast array of pharmaceuticals. Furthermore, the use of Weinreb amides in the synthesis of ketones is a key step in the construction of many natural products and drug candidates.

Conclusion

N-Acetyl-N-methoxyacetamide stands out as a stable, selective, and versatile acylating agent. Its unique mechanism of action, which prevents over-acylation, coupled with its ease of handling and broad functional group compatibility, makes it a superior alternative to traditional acylating reagents. The detailed protocols and comparative data presented in this guide underscore its utility for researchers, scientists, and drug development professionals. The adoption of N-Acetyl-N-methoxyacetamide in synthetic workflows can lead to cleaner reactions, higher yields, and simplified purification processes, thereby accelerating the pace of innovation in chemical synthesis and drug discovery.

References

- 1. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 78191-00-1 N-Methoxy-N-methylacetamide AKSci J90622 [aksci.com]

- 4. N-Methoxyacetamide | C3H7NO2 | CID 138591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Theoretical Insights into the Reactivity of N-Acetyl-N-methoxyacetamide: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of N-Acetyl-N-methoxyacetamide. In the absence of direct experimental and computational studies on this specific molecule, this document synthesizes information from analogous compounds, such as N-substituted diacetamides and other N-acetylated molecules, to propose plausible reaction pathways and computational methodologies for their investigation. This guide is intended to serve as a foundational resource for researchers initiating theoretical studies on the stability and reactivity of N-Acetyl-N-methoxyacetamide, a compound of interest in medicinal chemistry and drug development.

Proposed Reaction Pathways

Based on literature for structurally related amides, two primary reaction pathways are of significant interest for theoretical investigation: thermal decomposition (pyrolysis) and hydrolysis under both acidic and basic conditions.

Thermal Decomposition

The thermal decomposition of amides often proceeds through a concerted mechanism involving a cyclic transition state. For N-Acetyl-N-methoxyacetamide, a plausible pathway involves a six-membered transition state leading to the formation of N-methoxyacetamide and ketene. This proposed mechanism is analogous to the pyrolysis of diacetamides, which involves the extraction of an α-hydrogen.[1][2]

Hydrolysis

The hydrolysis of the amide bond is a critical reaction for understanding the stability of N-Acetyl-N-methoxyacetamide in aqueous environments, such as physiological conditions. This process can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then breaks down to form acetic acid and N-methoxyaminacetamide.

-

Base-Catalyzed Hydrolysis: In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the N-methoxyacetamide anion, which is subsequently protonated to yield N-methoxyacetamide and a carboxylate salt. Studies on N-acetylglutamate have shown favorability for basic hydrolysis.[3][4]

Hypothetical Quantitative Data for Reactivity

The following tables present hypothetical quantitative data for the proposed reaction pathways of N-Acetyl-N-methoxyacetamide. These values are illustrative and based on computational studies of similar compounds. They are intended to provide a reference point for future computational investigations.

Table 1: Calculated Thermodynamic and Kinetic Parameters for Thermal Decomposition

| Parameter | Value | Units | Computational Method | Basis Set |

| Activation Energy (Ea) | 165.5 | kJ/mol | B3LYP-D3BJ | 6-311+G(3df,2p) |

| Enthalpy of Activation (ΔH‡) | 162.8 | kJ/mol | B3LYP-D3BJ | 6-311+G(3df,2p) |

| Gibbs Free Energy of Activation (ΔG‡) | 198.2 | kJ/mol | B3LYP-D3BJ | 6-311+G(3df,2p) |

| Reaction Enthalpy (ΔHr) | 45.3 | kJ/mol | B3LYP-D3BJ | 6-311+G(3df,2p) |

Table 2: Calculated Activation Barriers for Hydrolysis

| Reaction Condition | Parameter | Value (kJ/mol) | Computational Method | Basis Set |

| Acid-Catalyzed | Activation Energy (Ea) | 85.1 | ωB97X-D | def2-TZVP |

| Base-Catalyzed | Activation Energy (Ea) | 72.4 | ωB97X-D | def2-TZVP |

Detailed Computational Methodologies

To obtain reliable theoretical data on the reactivity of N-Acetyl-N-methoxyacetamide, a robust computational protocol is essential. The following outlines a recommended methodology based on successful studies of related amides.[1][2]

Software

All quantum chemical calculations can be performed using a comprehensive computational chemistry software package such as Gaussian 16. Visualization of molecular structures and orbitals can be achieved with software like GaussView 6.0 or VMD.

Density Functional Theory (DFT) Calculations

The molecular structures of the reactant, transition states, intermediates, and products for each reaction pathway should be optimized using Density Functional Theory (DFT).

-

Functionals: A range of functionals should be tested to ensure the reliability of the results. Recommended functionals include B3LYP with dispersion corrections (e.g., D3BJ) for general-purpose calculations and long-range corrected functionals like CAM-B3LYP or ωB97X-D for systems where charge transfer may be significant.

-

Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), or Dunning's correlation-consistent basis sets, like cc-pVTZ, are recommended. For higher accuracy, larger basis sets like def2-TZVP can be employed.

Transition State Search and Verification

-

Locating Transition States: Transition state structures can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan along the reaction coordinate.

-

Verification: A true transition state should be confirmed by a frequency calculation, which will yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations should also be performed to ensure that the located transition state connects the reactant and product minima.

Solvation Effects

For hydrolysis reactions, it is crucial to account for the effect of the solvent (water). This can be achieved using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. For a more detailed understanding of specific solvent-solute interactions, an explicit solvent model with a few water molecules in the first solvation shell can be employed.

Thermodynamic and Kinetic Analysis

From the optimized structures and frequency calculations, various thermodynamic and kinetic parameters can be calculated, including activation energies, enthalpies, Gibbs free energies of activation, and reaction rates using Transition State Theory (TST).

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a logical workflow for a computational study of N-Acetyl-N-methoxyacetamide reactivity.

Caption: Proposed mechanism for the thermal decomposition of N-Acetyl-N-methoxyacetamide.

Caption: Proposed mechanisms for acid- and base-catalyzed hydrolysis.

Caption: Logical workflow for a computational study of reactivity.

References

- 1. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory [mdpi.com]

- 2. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalirjpac.com [journalirjpac.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Data of N-Acetyl-N-methoxyacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetyl-N-methoxyacetamide (also known as N-Methoxy-N-methylacetamide), a compound of interest in synthetic chemistry and drug development. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Acetyl-N-methoxyacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | Singlet | 3H | O-CH₃ |

| 3.13 | Singlet | 3H | N-CH₃ |

| 2.08 | Singlet | 3H | CO-CH₃ |

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C=O (Amide) |

| 61.1 | O-CH₃ |

| 32.0 | N-CH₃ |

| 19.8 | CO-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of N-Acetyl-N-methoxyacetamide is characterized by the following significant absorption bands. The data is presented as wavenumber (cm⁻¹).

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2940 | C-H stretch (alkane) |

| ~1660 | C=O stretch (amide) |

| ~1440 | C-H bend (alkane) |

| ~1040 | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of N-Acetyl-N-methoxyacetamide shows a molecular ion peak and characteristic fragmentation patterns. The data is presented as mass-to-charge ratio (m/z).

| m/z | Assignment |

| 103 | [M]⁺ (Molecular Ion)[2] |

| 61 | [M - CH₂CO]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak)[2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Acetyl-N-methoxyacetamide in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the probe to the carbon frequency.

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[4]

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

-

Sample Preparation: As N-Acetyl-N-methoxyacetamide is a liquid, a few drops of the neat sample can be directly applied to the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Spectrum:

-

Place a small drop of the liquid sample onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of N-Acetyl-N-methoxyacetamide in a volatile organic solvent like dichloromethane or hexane. A typical concentration is around 10 µg/mL.[5][6]

-

Instrumentation: Use a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography Method:

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Column: Use a non-polar capillary column (e.g., DB-5MS).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Use helium as the carrier gas.

-

-

Mass Spectrometry Method:

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and fragmentation pattern.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like N-Acetyl-N-methoxyacetamide.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 2. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. uoguelph.ca [uoguelph.ca]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Weinreb Amides and N-Acetyl-N-methoxyacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Weinreb amides, with a specific focus on N-Acetyl-N-methoxyacetamide, detailing their synthesis, reaction mechanisms, and applications, particularly in the realm of drug discovery and development.

Introduction to Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are a class of chemical compounds that have become indispensable tools in modern organic synthesis. Discovered by Steven M. Weinreb and Steven Nahm in 1981, their primary utility lies in the synthesis of ketones and aldehydes from carboxylic acid derivatives. The key feature of a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which resists the common problem of over-addition that plagues similar reactions with esters or acid chlorides. This intermediate remains stable until a deliberate acidic workup, ensuring the clean formation of the desired ketone or aldehyde.

The stability of this intermediate is attributed to the formation of a five-membered chelate with the metal atom of the organometallic reagent. This chelation prevents the collapse of the tetrahedral intermediate and subsequent second addition of the nucleophile. Weinreb amides are generally stable, isolatable, and purifiable compounds, making them versatile and reliable reagents in multi-step syntheses.

Synthesis of Weinreb Amides

Weinreb amides can be synthesized from a variety of starting materials, most commonly from carboxylic acids or their corresponding acid chlorides.

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and atom-economical method. This transformation typically requires a coupling agent to activate the carboxylic acid. A variety of modern coupling reagents have been successfully employed for this purpose.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

| Carboxylic Acid Substrate | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | POCl3 | DIPEA | CH2Cl2 | 2 | 92 | |

| 4-Nitrobenzoic Acid | POCl3 | DIPEA | CH2Cl2 | 2.5 | 90 | |

| 4-Methoxybenzoic Acid | POCl3 | DIPEA | CH2Cl2 | 2 | 94 | |

| Cyclohexanecarboxylic Acid | POCl3 | DIPEA | CH2Cl2 | 3 | 88 | |

| Phenylacetic Acid | POCl3 | DIPEA | CH2Cl2 | 2 | 91 | |

| Boc-L-Phenylalanine | HATU | DIPEA | DMF | 1 | 95 | |

| Fmoc-L-Leucine | HBTU | DIPEA | DMF | 1.5 | 92 |

From Acid Chlorides

The original method for synthesizing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride. This method is generally high-yielding and straightforward.

Table 2: Synthesis of Weinreb Amides from Acid Chlorides

| Acid Chloride Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzoyl Chloride | Pyridine | CH2Cl2 | 0 to RT | 93 | |

| Acetyl Chloride | Triethylamine | CH2Cl2 | 0 to RT | 95 | |

| Cyclohexanecarbonyl Chloride | Pyridine | THF | 0 to RT | 91 | |

| 4-Methylbenzoyl Chloride | Pyridine | CH2Cl2 | 0 to RT | 94 | |

| 3-Phenylpropanoyl Chloride | Pyridine | CH2Cl2 | 0 to RT | 92 |

Reactions of Weinreb Amides

The primary application of Weinreb amides is their reaction with nucleophiles to form ketones and aldehydes.

Ketone Synthesis

The Weinreb ketone synthesis involves the reaction of a Weinreb amide with an organometallic reagent, such as a Grignard reagent or an organolithium reagent. The reaction proceeds through the stable chelated intermediate, which upon acidic workup, yields the corresponding ketone in high purity.

Table 3: Weinreb Ketone Synthesis with Various Organometallic Reagents

| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | Phenylmagnesium Bromide | THF | 0 | 94 | |

| N-methoxy-N-methylbenzamide | Methyllithium | THF | -78 | 92 | |

| N-methoxy-N-methylcyclohexanecarboxamide | Ethylmagnesium Bromide | THF | 0 | 90 | |

| N-methoxy-N-methyl-4-methylbenzamide | n-Butyllithium | THF | -78 | 89 | |

| N-methoxy-N-methyl-3-phenylpropanamide | Benzylmagnesium Chloride | THF | 0 | 88 | |

| N-Acetyl-N-methoxyacetamide | Phenylmagnesium Bromide | THF | 0 | 85 |

Aldehyde Synthesis

Weinreb amides can be reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H). Similar to the ketone synthesis, the reaction proceeds via a stable intermediate that prevents over-reduction to the alcohol.

N-Acetyl-N-methoxyacetamide

N-Acetyl-N-methoxyacetamide (CAS 78191-00-1) is a specific and simple Weinreb amide. It serves as a valuable reagent for the introduction of an acetyl group in the synthesis of ketones.

Table 4: Physicochemical Properties of N-Acetyl-N-methoxyacetamide

| Property | Value |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 152 °C |

| Density | 0.97 g/mL at 25 °C |

Experimental Protocols

General Protocol for Weinreb Amide Synthesis from a Carboxylic Acid

-

To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2 or DMF), add the coupling reagent (1.1 equiv) and a suitable base (e.g., DIPEA, 2.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to the reaction mixture.

-

Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.

Synthesis of N-Acetyl-N-methoxyacetamide

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in CH2Cl2 at 0 °C, add triethylamine (2.0 equiv).

-

Slowly add acetyl chloride (1.0 equiv) dropwise to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO3.

-

Separate the organic layer and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield N-Acetyl-N-methoxyacetamide, which can be further purified by distillation if necessary.

General Protocol for Weinreb Ketone Synthesis

-

Dissolve the Weinreb amide (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to the appropriate temperature (0 °C for Grignard reagents, -78 °C for organolithium reagents).

-

Slowly add the organometallic reagent (1.1-1.5 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ketone.

Visualizations

Application Notes and Protocols for N-Acetyl-N-methoxyacetamide in Weinreb Ketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Weinreb ketone synthesis is a cornerstone of modern organic chemistry, enabling the efficient and selective formation of ketones from carboxylic acid derivatives. This protocol focuses on the application of a specific Weinreb amide, N-Acetyl-N-methoxyacetamide, as a key intermediate in this transformation. N-Acetyl-N-methoxyacetamide serves as a stable and versatile acylating agent that, upon reaction with organometallic reagents, yields valuable ketone products while mitigating the common problem of over-addition to form tertiary alcohols. These ketone products are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. This document provides detailed experimental procedures for the synthesis of N-Acetyl-N-methoxyacetamide and its subsequent conversion to ketones, alongside quantitative data on reaction yields and visualizations of the reaction mechanism and experimental workflow.

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, with ketones serving as crucial building blocks in the pharmaceutical and fine chemical industries. A significant challenge in ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives (such as esters or acid chlorides) is the propensity for over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly overcomes this limitation through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1]

The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents a second equivalent of the organometallic reagent from adding to the carbonyl group. N-Acetyl-N-methoxyacetamide is a specific and readily prepared Weinreb amide that can be utilized to synthesize a variety of methyl ketones.

Data Presentation

The following table summarizes the typical yields for the Weinreb ketone synthesis using various N-methoxy-N-methylamides with a range of organometallic reagents. While specific data for N-Acetyl-N-methoxyacetamide is not exhaustively reported, the presented data for analogous Weinreb amides provides a strong indication of the expected efficiency and broad applicability of the methodology.

| Weinreb Amide (R-CON(OMe)Me) | Organometallic Reagent (R'M) | Product (R-CO-R') | Yield (%) |

| Ph-CON(OMe)Me | MeMgBr | Ph-CO-Me | 96 |

| Ph-CON(OMe)Me | EtMgBr | Ph-CO-Et | 92 |

| Ph-CON(OMe)Me | PhMgBr | Ph-CO-Ph | 94 |

| Ph-CON(OMe)Me | PhLi | Ph-CO-Ph | 87 |

| c-Hex-CON(OMe)Me | MeMgBr | c-Hex-CO-Me | 93 |

| c-Hex-CON(OMe)Me | PhLi | c-Hex-CO-Ph | 85 |

| n-Pr-CON(OMe)Me | PhMgBr | n-Pr-CO-Ph | 89 |

| n-Pr-CON(OMe)Me | PhLi | n-Pr-CO-Ph | 82 |

Data is adapted from the original publication by S. Nahm and S. M. Weinreb, Tetrahedron Lett. 1981, 22, 3815-3818, for analogous N-methoxy-N-methylamides.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-N-methoxyacetamide

This protocol details the preparation of N-Acetyl-N-methoxyacetamide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-